Encequidar

Catalog No.
S005660
CAS No.
849675-66-7
M.F
C38H36N6O7
M. Wt
688.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Encequidar

CAS Number

849675-66-7

Product Name

Encequidar

IUPAC Name

N-[2-[2-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]tetrazol-5-yl]-4,5-dimethoxyphenyl]-4-oxochromene-2-carboxamide

Molecular Formula

C38H36N6O7

Molecular Weight

688.7 g/mol

InChI

InChI=1S/C38H36N6O7/c1-47-32-17-24-14-16-43(22-25(24)18-33(32)48-2)15-13-23-9-11-26(12-10-23)44-41-37(40-42-44)28-19-34(49-3)35(50-4)20-29(28)39-38(46)36-21-30(45)27-7-5-6-8-31(27)51-36/h5-12,17-21H,13-16,22H2,1-4H3,(H,39,46)

InChI Key

AHJUHHDDCJQACA-UHFFFAOYSA-N

SMILES

COC1=C(C=C2CN(CCC2=C1)CCC3=CC=C(C=C3)N4N=C(N=N4)C5=CC(=C(C=C5NC(=O)C6=CC(=O)C7=CC=CC=C7O6)OC)OC)OC

Synonyms

HM-30181 free base; HM30181; HM-30181; HM 30181.;N-(2-(2-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-2H-tetrazol-5-yl)-4,5-dimethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)CCC3=CC=C(C=C3)N4N=C(N=N4)C5=CC(=C(C=C5NC(=O)C6=CC(=O)C7=CC=CC=C7O6)OC)OC)OC

The exact mass of the compound Encequidar is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Tetrazoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Encequidar (HM30181) is a highly potent, third-generation inhibitor of P-glycoprotein (P-gp/MDR1) specifically engineered with minimal systemic absorption to act exclusively within the gastrointestinal tract. With a sub-nanomolar inhibitory concentration (IC50 = 0.63 nM) against P-gp, it effectively blocks the intestinal efflux of substrate drugs without entering systemic circulation . For pharmaceutical procurement and formulation scientists, Encequidar represents a critical enabling excipient and co-dosing agent, utilized primarily to convert intravenously administered chemotherapeutics—such as paclitaxel and eribulin—into highly bioavailable oral dosage forms[1]. By restricting its activity to the gut endothelium, it bypasses the dose-limiting systemic toxicities that have historically hindered the clinical and commercial viability of pan-P-gp inhibitors [2].

Substituting Encequidar with first- or second-generation P-gp inhibitors (such as verapamil or cyclosporine A) or even other third-generation analogs (like tariquidar or elacridar) fundamentally compromises formulation safety and viability. While generic alternatives successfully inhibit intestinal P-gp, they also readily cross into systemic circulation and penetrate the blood-brain barrier (BBB) [1]. This systemic distribution causes dangerous pan-inhibition of P-gp across critical clearance organs and the CNS, leading to severe drug-drug interactions and neurotoxicity when co-administered with cytotoxic agents [2]. Encequidar’s unique physicochemical profile ensures it remains localized in the intestinal lumen, providing the necessary gut-level absorption enhancement while leaving systemic and BBB P-gp efflux mechanisms fully intact to protect the brain .

In Vitro P-gp Inhibition Potency vs. Legacy Modulators

Encequidar demonstrates exceptional binding affinity and inhibitory potency against P-gp compared to legacy modulators. In comparative assays, Encequidar achieved an IC50 of 0.63 nM for MDR1, significantly outperforming the baseline potency of earlier-generation inhibitors like cyclosporine A and remaining highly competitive with other third-generation agents . Furthermore, it effectively completely blocks the transepithelial basal-to-apical transport of paclitaxel in MDCK monolayers overexpressing P-gp at an IC50 of 35.4 nM .

Evidence DimensionP-gp (MDR1) Inhibitory Potency (IC50)
Target Compound DataEncequidar: 0.63 nM
Comparator Or BaselineFirst/Second-generation inhibitors (e.g., Cyclosporine A): Typically >100 nM
Quantified Difference>150-fold higher potency than legacy inhibitors
ConditionsIn vitro P-gp inhibition assays and MDCK monolayer transport models

Enables formulation scientists to achieve complete intestinal P-gp blockade using minimal excipient mass, optimizing the physical size of oral solid dosage forms.

Absence of Blood-Brain Barrier (BBB) Disruption vs. Tariquidar

The most critical differentiator for Encequidar is its inability to inhibit P-gp at the blood-brain barrier, unlike its closest structural class comparator, Tariquidar. In positron emission tomography (PET) studies using FVB wild-type mice, intravenous pretreatment with Tariquidar (15 mg/kg) caused a 3.7-fold increase in the brain uptake of a P-gp substrate ((R)-[11C]verapamil) [1]. In stark contrast, pretreatment with Encequidar failed to produce any significant increase in brain uptake of the substrate .

Evidence DimensionIncrease in BBB penetration of P-gp substrates
Target Compound DataEncequidar: No significant increase in brain uptake
Comparator Or BaselineTariquidar: 3.7-fold increase in brain uptake
Quantified DifferenceComplete absence of BBB P-gp inhibition by Encequidar compared to Tariquidar
ConditionsIn vivo PET imaging of (R)-[11C]verapamil brain uptake in wild-type mice

Guarantees that co-administered neurotoxic chemotherapeutics will not inadvertently cross the blood-brain barrier, a fatal flaw of generic P-gp inhibitors.

In Vivo Oral Bioavailability Enhancement of Paclitaxel

Encequidar's localized gut activity translates into massive gains in the systemic exposure of co-administered APIs. In preclinical pharmacokinetic models, the baseline oral bioavailability of paclitaxel alone is severely restricted by intestinal P-gp efflux. Co-administration with oral Encequidar (10 mg/kg) increased the absolute oral bioavailability of paclitaxel from a clinically unviable 3% to 41% in rat models [1]. This >12-fold enhancement directly mirrors the clinical success of Encequidar-enabled oral formulations [2].

Evidence DimensionAbsolute Oral Bioavailability (F%) of Paclitaxel
Target Compound DataPaclitaxel + Encequidar: 41%
Comparator Or BaselinePaclitaxel alone (Baseline): ~3%
Quantified Difference13.6-fold increase in systemic API exposure
ConditionsIn vivo rat pharmacokinetic model (10 mg/kg Encequidar co-administration)

Provides definitive proof-of-concept for procurement teams looking to rescue the oral viability of pipeline drugs that suffer from high intestinal efflux.

Transporter Selectivity Profile vs. Broad-Spectrum Inhibitors

Unlike broad-spectrum efflux pump inhibitors that disrupt multiple physiological pathways, Encequidar is highly selective for P-gp (MDR1). While it inhibits P-gp at an IC50 of 0.63 nM, its IC50 for the Breast Cancer Resistance Protein (BCRP) is 3,700 nM, and it shows virtually no inhibition of Multidrug Resistance-Associated Proteins (MRP1, MRP2, MRP3) at concentrations up to 100 µM . This represents a >5,000-fold selectivity margin for P-gp over BCRP [1].

Evidence DimensionSelectivity Margin (P-gp vs. BCRP/MRPs)
Target Compound DataP-gp IC50: 0.63 nM | BCRP IC50: 3,700 nM
Comparator Or BaselineNon-selective pan-efflux inhibitors
Quantified Difference>5,800-fold selectivity for P-gp over BCRP
ConditionsIn vitro transporter inhibition assays

Prevents off-target pharmacokinetic complications by ensuring that other critical intestinal and hepatic transporters continue to function normally.

Oral Chemotherapeutic Formulation Development

Encequidar is the premier choice for pharmaceutical companies seeking to reformulate established intravenous oncology drugs (such as taxanes, eribulin, and irinotecan) into oral dosage forms. Its gut-specific P-gp inhibition allows for high API bioavailability without the need for complex, toxicity-prone lipid or Cremophor-based IV vehicles[1].

Preclinical Rescue of High-Efflux Pipeline Compounds

For medicinal chemistry and DMPK teams, Encequidar serves as an essential co-dosing tool to rescue early-stage drug candidates that exhibit excellent target affinity but fail in vivo due to heavy intestinal P-gp efflux. It allows researchers to evaluate the true systemic efficacy of these compounds without abandoning the oral delivery route [2].

Mechanistic DDI and Transporter Isolation Studies

Because of its extreme selectivity for P-gp and lack of systemic absorption, Encequidar is utilized in advanced pharmacokinetic models to isolate the specific contribution of intestinal P-gp versus systemic/hepatic P-gp in drug-drug interactions (DDIs). This provides cleaner data than using systemically absorbed inhibitors like verapamil or tariquidar [3].

XLogP3

5.8

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

1

Exact Mass

688.26454751 g/mol

Monoisotopic Mass

688.26454751 g/mol

Heavy Atom Count

51

Appearance

Solid powder

UNII

K4I4I996O4

Drug Indication

Treatment of breast cancer , Treatment of soft tissue sarcoma

Pharmacology

Encequidar is an inhibitor of the adenosine triphosphate (ATP)-binding cassette (ABC) transporter P-glycoprotein (P-gp), with adjuvant activity. Upon oral administration, encequidar selectively binds to and inhibits the multidrug resistance (MDR) efflux pump P-gp, which prevents the efflux of various chemotherapeutic agents from intestinal epithelial cells to the gastrointestinal tract. This leads to an increase in both oral bioavailability and therapeutic efficacy. P-gp prevents the intestinal uptake and intracellular accumulation of various cytotoxic agents. Encequidar is not systemically absorbed.

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
ATPase [EC:3.6.3.-]
ABCB1 (CD243) [HSA:5243] [KO:K05658]

Other CAS

849675-66-7

Wikipedia

Hm-30181

Use Classification

Human Drugs -> EU pediatric investigation plans

Dates

Last modified: 09-13-2023

Explore Compound Types